molecular formula C20H24N2O4S B14960313 2-ethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide

2-ethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide

Cat. No.: B14960313
M. Wt: 388.5 g/mol
InChI Key: DDOMHKWMZZWGNG-UHFFFAOYSA-N
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Description

2-ethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core substituted with an ethoxy group and a piperidinylsulfonyl phenyl group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-ethoxybenzoic acid with an appropriate amine under dehydrating conditions to form the amide bond.

    Introduction of the Piperidinylsulfonyl Group: The piperidinylsulfonyl group can be introduced by reacting the benzamide intermediate with piperidine and a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods to identify optimal reaction conditions and the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    N-(piperidine-4-yl)benzamide: This compound shares the piperidine and benzamide moieties but lacks the ethoxy and sulfonyl groups.

    N-(4-(morpholino-sulfonyl)phenyl)acetamide: Similar in structure but contains a morpholine ring instead of a piperidine ring.

Uniqueness

2-ethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide is unique due to the presence of both the ethoxy and piperidinylsulfonyl groups, which confer distinct chemical properties and potential biological activities .

Properties

Molecular Formula

C20H24N2O4S

Molecular Weight

388.5 g/mol

IUPAC Name

2-ethoxy-N-(4-piperidin-1-ylsulfonylphenyl)benzamide

InChI

InChI=1S/C20H24N2O4S/c1-2-26-19-9-5-4-8-18(19)20(23)21-16-10-12-17(13-11-16)27(24,25)22-14-6-3-7-15-22/h4-5,8-13H,2-3,6-7,14-15H2,1H3,(H,21,23)

InChI Key

DDOMHKWMZZWGNG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3

Origin of Product

United States

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